molecular formula C12H18N4O2 B1409029 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline CAS No. 1702260-52-3

4-(4-Ethylpiperazin-1-yl)-2-nitroaniline

Cat. No. B1409029
CAS RN: 1702260-52-3
M. Wt: 250.3 g/mol
InChI Key: HTZZDIGHKJVORN-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-2-nitroaniline, commonly referred to as 4-EPN, is an organic compound that has been used for a variety of scientific purposes. It is a highly versatile compound that has been used in a variety of contexts, from chemistry to biochemistry and pharmacology. 4-EPN can be used to synthesize a variety of substances, and it is also used in a variety of laboratory experiments and studies.

Scientific Research Applications

  • Glucosidase Inhibition and Antioxidant Activity : Benzimidazoles containing piperazine or morpholine skeletons, synthesized from compounds including 2-nitroaniline derivatives, show promising in vitro antioxidant activities and glucosidase inhibitory potential. These synthesized compounds demonstrated high scavenging activity in various in vitro antioxidant assays (Özil, Baltaş, & Parlak, 2018).

  • Energetic Materials Synthesis : Research on energetic materials includes the synthesis of nitroiminotetrazolate salts with carboxylate anions, characterized by their heats of formation and detonation properties. These compounds, related to nitroaniline derivatives, are noted for their insensitivity to impact (Joo et al., 2012).

  • Antimicrobial and Antitubercular Activity : Ethylpiperazinyl-quinolinyl fused acridine derivatives, synthesized using boron nitride nanomaterial based solid acid catalysts, have shown potential in molecular docking in Hsp90 protein studies. These compounds are related to the broader family of nitroaniline derivatives (Murugesan et al., 2017).

  • Catalytic and Sensor Applications : Research includes the development of a molecularly imprinted fluorescent sensor for the detection of 4-nitroaniline in water. This sensor demonstrates high sensitivity and selectivity, indicating potential applications in environmental monitoring (Xie et al., 2020).

  • Antileukemic Agent Synthesis : Synthesis of new carboxylic acid amides containing N-methylpiperazine fragments, relevant in the development of antileukemic agents. This research contributes to the broader understanding of nitroaniline derivatives in medicinal chemistry (Koroleva et al., 2011).

  • SIRT6 Inhibitor Development for Diabetes Treatment : Discovery of SIRT6 inhibitors containing the skeleton 1-phenylpiperazine for potential diabetes treatment. This includes compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which exhibited significant potential in reducing blood glucose in a mouse model of type 2 diabetes (Sun et al., 2020).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16(17)18/h3-4,9H,2,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZZDIGHKJVORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-2-nitroaniline

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-ethylpiperazin-1-yl)-2-nitrophenylcarbamate (3.3 g, 9.43 mmol) in DCM (50 mL) was added TFA (20 mL) at 0° C., the resulting mixture was stirred for 3 hours at rt. After removal of all volatiles in vacuo, the residue was re-dissolved in DCM, neutralized with saturated aqueous K2CO3 and extracted with DCM. The combined extracts were concentrated to obtain the title compound (2.1 g, yield: 90%), which was used directly in the next step. 1H NMR (400 MHz, DMSO-d6) δ 1.02 (t, 3H), 2.36 (q, 2H), 2.47-2.49 (m, 4H) 2.97-3.00 (m, 4H), 6.97 (d, 1H), 7.20 (s, 2H), 7.25 (s, 1H), 7.34 (dd, 1H); MS (ESI): 251 [M+H]+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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